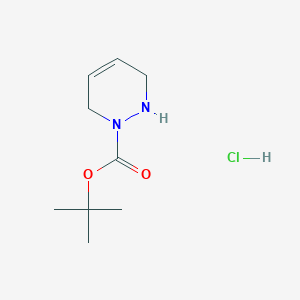

Tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H17ClN2O2 and a molecular weight of 220.70 . It is primarily used for research purposes .

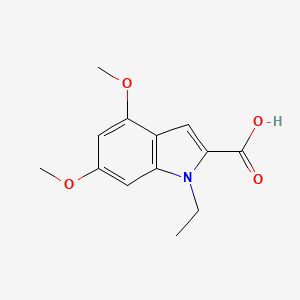

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C9H17ClN2O2 . Unfortunately, detailed structural information such as bond lengths and angles could not be found in the available resources.Physical and Chemical Properties Analysis

This compound has a molecular weight of 220.70 . Detailed physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Wissenschaftliche Forschungsanwendungen

Metal-Free Alkoxycarbonylation

Tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate hydrochloride finds application in metal-free alkoxycarbonylation. This process facilitates the preparation of various quinoxaline-3-carbonyl compounds, which are prevalent in bioactive natural products and synthetic drugs. The protocol utilizes K2S2O8 as an oxidant in metal- and base-free conditions, highlighting its utility in eco-friendly chemical synthesis processes (Xie et al., 2019).

X-ray Crystallography Studies

In X-ray crystallography, this compound plays a role in the study of molecular structures. For instance, it has been used to examine the axial orientation of isobutyl side chains in piperidine rings, contributing to our understanding of molecular packing and hydrogen bonding in crystal structures (Didierjean et al., 2004).

Synthesis of Tetrahydropyridine Derivatives

The compound is involved in the synthesis of various tetrahydropyridine derivatives. It has been used in palladium-catalyzed coupling reactions with arylboronic acids, demonstrating its versatility in organic synthesis (Wustrow & Wise, 1991).

Reactivity in Chemical Synthesis

This compound's reactivity is utilized in various chemical syntheses. For instance, its reactivity with hydrazines under acidic conditions leads to the formation of different products like hydrazones, pyrazolines, or pyridazinones, indicating its adaptability in synthesizing diverse organic compounds (Figueroa et al., 2006).

Synthesis of Insecticidal Compounds

This compound also finds applications in the development of insecticides. It has been used in the synthesis of N-oxalyl derivatives of tebufenozide, indicating its potential in creating environmentally friendly pest control agents (Mao et al., 2004).

Eigenschaften

IUPAC Name |

tert-butyl 3,6-dihydro-1H-pyridazine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10-11;/h4-5,10H,6-7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPOCXMDVPXCDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide](/img/structure/B2809635.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2809642.png)

![2-[10-methoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]-4-methylphenol](/img/structure/B2809655.png)

![1,3-Bis(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2809658.png)